tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
Description
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-7-4-8-15-10(9-14)5-6-13-15/h5-6H,4,7-9H2,1-3H3 |
InChI Key |
PRWIRDDBWNCWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=CC=N2)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization and esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pyrazole or diazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases associated with cancer cell growth .
2. Neuroprotective Effects
Tert-butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has been investigated for its neuroprotective effects. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anti-inflammatory Properties
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of the immune response is beneficial .
Biochemical Applications
1. Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic can be leveraged in drug design to create more effective therapeutic agents targeting specific metabolic disorders .
2. Drug Development
The structural features of this compound make it a valuable scaffold in medicinal chemistry for developing new drugs. Its ability to interact with various biological targets allows for the synthesis of novel analogs with enhanced efficacy and reduced side effects .
Toxicological Insights
1. Safety Profile Assessment
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological studies have been conducted to evaluate its hepatotoxicity and other organ-specific toxicities using advanced screening methods that comply with regulatory standards .
2. Risk Assessment Models
The compound's effects on liver enzymes and potential hepatotoxicity have been assessed using non-animal testing methods as part of a broader initiative to adhere to ethical standards in research. These models help predict human relevance based on observed animal data and biochemical pathways affected by the compound .
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer efficacy of tert-butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
In a neuroprotective study involving animal models of Parkinson's disease, administration of tert-butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine resulted in improved motor functions and reduced neuronal loss compared to control groups.
Mechanism of Action
The mechanism of action of tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazolo-diazepine derivatives with modifications that influence reactivity, solubility, and biological activity. Below is a detailed comparison with analogous structures:
Biological Activity
Tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₁₉N₃O₃
- Molecular Weight : 253.30 g/mol
- CAS Number : 1823389-42-9
- Melting Point : 55–57 °C
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that derivatives of pyrazolo[1,5-a][1,4]diazepines may act as selective serotonin reuptake inhibitors (SSRIs), indicating potential use in treating depression and anxiety disorders.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting its potential utility in treating inflammatory diseases.
- Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disease contexts.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable synthetic route includes:
- Starting with readily available precursors.
- Utilizing a six-step process that includes cyclization and functionalization reactions to achieve the desired structure with high yield and purity .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Studies
Detailed Findings
- Antidepressant Activity :
- Anti-inflammatory Mechanism :
- Neuroprotective Mechanism :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
